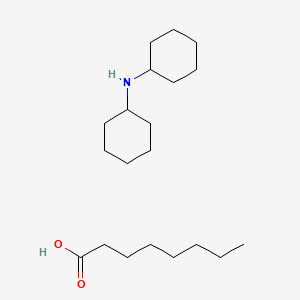

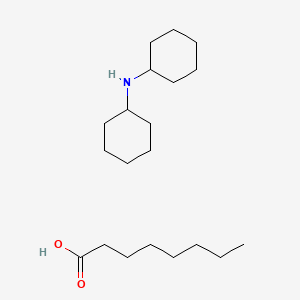

Dicyclohexylamine octanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ジシクロヘキシルアミンオクタノエートは、ジシクロヘキシルアミンとオクタン酸のエステル化反応によって生成される有機化合物です。これは、化学式HN(C₆H₁₁)₂の第二級アミンであるジシクロヘキシルアミンの誘導体です。 ジシクロヘキシルアミンオクタノエートは、腐食防止剤やポリマーの製造など、様々な産業用途で使用されています .

製法

合成経路と反応条件

ジシクロヘキシルアミンオクタノエートは、ジシクロヘキシルアミンとオクタン酸のエステル化反応によって合成できます。この反応は通常、硫酸やp-トルエンスルホン酸などの触媒の存在下で、反応物を加熱してエステル結合の形成を促進します。 この反応は還流条件下で行われ、反応中に生成される水を除去します .

工業的製造方法

工業的には、ジシクロヘキシルアミンオクタノエートの製造には、効率的な混合と熱伝達を確実にするため、連続フロー反応器が使用される場合があります。高純度の反応物と触媒を使用することは、高収率を得て不純物を最小限に抑えるために不可欠です。 生成物は通常、蒸留または再結晶によって精製され、所望の純度が得られます .

準備方法

Synthetic Routes and Reaction Conditions

Dicyclohexylamine octanoate can be synthesized through the esterification reaction between dicyclohexylamine and octanoic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is essential to achieve high yields and minimize impurities. The product is typically purified through distillation or recrystallization to obtain the desired purity .

化学反応の分析

反応の種類

ジシクロヘキシルアミンオクタノエートは、次のような様々な化学反応を起こす可能性があります。

酸化: この化合物は、対応する酸化物または他の酸化生成物を生成するために酸化される可能性があります。

還元: 還元反応は、エステル基をアルコールとアミンに戻すことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。

還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。

主要な生成物

酸化: 酸化生成物には、カルボン酸やケトンが含まれる場合があります。

還元: 還元は通常、対応するアルコールとアミンをもたらします。

科学的研究の応用

ジシクロヘキシルアミンオクタノエートには、いくつかの科学研究における応用があります。

化学: 有機合成における試薬として、またより複雑な分子のビルディングブロックとして使用されます。

生物学: 抗菌性や抗真菌性などの潜在的な生物活性を研究されています。

医学: 薬物送達システムなど、潜在的な治療用途を調査するための研究が進められています。

作用機序

ジシクロヘキシルアミンオクタノエートの作用機序は、そのアミンとエステルの官能基を通じて分子標的と相互作用することによります。これらの相互作用は、微生物の増殖阻害や腐食防止など、様々な生物学的および化学的効果をもたらす可能性があります。 正確な分子経路は、特定の用途と化合物が使用される環境によって異なります .

類似化合物との比較

類似化合物

ジシクロヘキシルアミンデカン酸: より長い炭素鎖を持つ、ジシクロヘキシルアミンの別のエステルです。

シクロヘキシルアミン炭酸: 異なる官能基を持つ関連化合物です。

ジシクロヘキシルアミン: ジシクロヘキシルアミンオクタノエートが誘導される親アミン

独自性

ジシクロヘキシルアミンオクタノエートは、その特定のエステル結合と、オクタノエート基によって付与される特性により、独特です。 これは、腐食防止剤として、そしてポリマーの製造において特に効果的です。その特定の化学構造は、類似の化合物に比べて優位性を提供します .

特性

CAS番号 |

15816-71-4 |

|---|---|

分子式 |

C20H39NO2 |

分子量 |

325.5 g/mol |

IUPAC名 |

N-cyclohexylcyclohexanamine;octanoic acid |

InChI |

InChI=1S/C12H23N.C8H16O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6-7-8(9)10/h11-13H,1-10H2;2-7H2,1H3,(H,9,10) |

InChIキー |

HFNYKMJSBDPKSF-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2 |

関連するCAS |

15816-71-4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12715032.png)